2,4-Diethyl-1-methylcyclohexane
Description
Significance of Cycloalkane Derivatives in Chemical Research
Cycloalkane derivatives, which are cyclic hydrocarbons bearing substituent groups, are of immense importance in various fields of chemical research. arkat-usa.org They form the structural backbone of numerous natural products, including steroids and terpenes, and are integral to the design and synthesis of many pharmaceutical drugs. researchgate.net The rigid, yet conformationally mobile, framework of cycloalkanes, particularly cyclohexane (B81311), provides a unique scaffold for positioning functional groups in specific spatial arrangements, which is crucial for their biological activity. nih.gov Understanding the stereochemistry and conformational behavior of these molecules is therefore essential for the development of new medicines and materials.
General Principles of Cyclohexane Ring Conformation
To alleviate ring strain, which arises from deviations from ideal bond angles and eclipsing interactions between hydrogen atoms, cyclohexane adopts a puckered, non-planar structure. libretexts.org The most stable and well-studied of these is the chair conformation . libretexts.org In this arrangement, the carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. libretexts.org
In the chair conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions: axial and equatorial . Axial bonds are parallel to the axis of the ring, pointing either up or down, while equatorial bonds point out from the "equator" of the ring. youtube.com
Cyclohexane can undergo a conformational change known as a ring flip , where one chair conformation converts into another. libretexts.org During this process, all axial positions become equatorial, and all equatorial positions become axial. libretexts.org For an unsubstituted cyclohexane ring, these two chair conformations are identical in energy.
Other, less stable conformations of cyclohexane include the boat , twist-boat , and half-chair conformations. The boat conformation is destabilized by torsional strain from eclipsed hydrogens and steric strain between the "flagpole" hydrogens, which point towards each other. youtube.com The twist-boat conformation is more stable than the boat but less stable than the chair. The half-chair is a high-energy transition state between the chair and twist-boat forms. youtube.com
Overview of Stereochemical Complexity in Polysubstituted Cyclohexanes
When two or more substituents are present on a cyclohexane ring, the stereochemical complexity increases significantly. This gives rise to stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms.
Cis-trans isomerism is a key feature of substituted cyclohexanes. Cis isomers have substituents on the same side of the ring (both pointing up or both pointing down), while trans isomers have them on opposite sides (one up and one down).
The stability of different stereoisomers and their conformers is largely determined by steric interactions. A crucial factor is the 1,3-diaxial interaction , which is the steric strain between an axial substituent and the axial hydrogens on the third carbon atoms away from it. To minimize these unfavorable interactions, bulkier substituents preferentially occupy the more spacious equatorial positions. youtube.com
The energetic preference for a substituent to be in the equatorial position versus the axial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a greater steric bulk of the substituent and a stronger preference for the equatorial position. wikipedia.org For polysubstituted cyclohexanes, the A-values of the individual substituents are generally additive, allowing for the prediction of the most stable conformation. masterorganicchemistry.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
61142-70-9 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2,4-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-7-6-9(3)11(5-2)8-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
IOHRVVBGMVEXIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C(C1)CC)C |
Origin of Product |
United States |
Stereochemical Characterization and Isomeric Analysis of 2,4 Diethyl 1 Methylcyclohexane
Fundamental Principles of Stereoisomerism
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For a substituted cyclohexane (B81311) like 2,4-Diethyl-1-methylcyclohexane, several types of stereoisomerism are pertinent.
Cis-trans isomerism, a form of geometric isomerism, is prevalent in disubstituted and polysubstituted cycloalkanes. It arises from the restricted rotation around the carbon-carbon single bonds within the ring structure. libretexts.org This rigidity means that substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane. libretexts.orglibretexts.org
In the context of this compound, the relative orientations of the methyl and two ethyl groups determine the cis-trans isomeric identity. For instance, if the methyl group and one of the ethyl groups are on the same face of the cyclohexane ring, they are considered cis to each other. If they are on opposite faces, they are trans. The presence of three substituents complicates the nomenclature, often requiring a reference substituent.
The stability of these isomers is intrinsically linked to their chair conformations. Cyclohexane rings predominantly adopt a chair conformation to minimize angle and torsional strain. libretexts.org In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. libretexts.orglibretexts.org Equatorial positions are generally more stable for larger substituent groups due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgyoutube.com
For a given cis or trans isomer of this compound, there are two possible chair conformations that can interconvert through a process called ring flipping. The equilibrium will favor the conformation that places the larger substituents in the more stable equatorial positions. libretexts.org
| Isomer Type | Substituent Orientation | Relative Stability |
| Cis | On the same side of the ring | Depends on the specific conformation |
| Trans | On opposite sides of the ring | Depends on the specific conformation |
Chirality is the property of a molecule that is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. libretexts.org
In this compound, the carbon atoms at positions 1, 2, and 4 are potential stereocenters.
C1: Bonded to a methyl group, a hydrogen atom, and two different pathways around the ring (C2 and C6).
C2: Bonded to an ethyl group, a hydrogen atom, and two different pathways around the ring (C1 and C3).
C4: Bonded to an ethyl group, a hydrogen atom, and two different pathways around the ring (C3 and C5).
If a molecule of this compound lacks a plane of symmetry, it will be chiral and exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light.
Diastereomers are stereoisomers that are not mirror images of each other. youtube.com In the case of this compound, the various cis and trans isomers are diastereomers of one another. For example, the isomer with all three substituents cis to each other is a diastereomer of an isomer where one substituent is trans to the other two.
The number of possible stereoisomers for this compound can be determined by considering the number of stereocenters. With three stereocenters, the maximum number of stereoisomers is 2³, which equals eight. These eight stereoisomers would exist as four pairs of enantiomers. However, the presence of any meso compounds (achiral diastereomers) would reduce the total number of unique stereoisomers.
Isomerization Processes and Equilibria
Isomerization refers to the process in which one molecule is transformed into another molecule that has the same atoms, but a different arrangement. In the context of this compound, this primarily involves the interconversion of different stereoisomers.
Under conditions of thermodynamic control, the ratio of isomers at equilibrium is determined by their relative stabilities. nih.gov The most stable isomer will be the major product. For substituted cyclohexanes, the stability is largely dictated by the steric strain associated with the substituents. youtube.com
The equilibrium between different stereoisomers of this compound will shift to favor the isomer that minimizes steric interactions. This generally means the isomer that can adopt a chair conformation with the maximum number of substituents, particularly the larger ethyl groups, in equatorial positions will be the most abundant at equilibrium. libretexts.org
The relative energies of different conformations can be estimated by considering the steric strain contributions of each substituent. For instance, an axial methyl group introduces a certain amount of strain, while an axial ethyl group introduces a slightly higher amount of strain due to its larger size. The isomer that allows all three substituents to be in equatorial positions, if possible, would be the most thermodynamically stable.
| Substituent | Axial Strain Energy (kJ/mol) |
| Methyl | ~7.6 |
| Ethyl | ~8.0 |
Note: These are approximate values and can vary slightly depending on the specific molecular context.
The isomerization between different stereoisomers of this compound typically requires breaking and reforming of chemical bonds, as cis and trans isomers are not interconvertible through simple bond rotation. libretexts.org This process often involves the use of a catalyst, such as a strong acid or a metal catalyst. youtube.com
One common mechanism for the isomerization of alkanes and cycloalkanes involves the formation of a carbocation intermediate. youtube.com In the presence of an acid catalyst, a proton can add to the molecule, or a hydride can be abstracted, leading to the formation of a carbocation. This carbocation can then undergo rearrangements, such as hydride shifts or alkyl shifts, to form a more stable carbocation. The subsequent loss of a proton or addition of a hydride can then lead to the formation of a different isomer.
For example, in an acidic environment, a proton could attack one of the C-C bonds of the cyclohexane ring, leading to ring-opening and the formation of a carbocationic intermediate. Re-cyclization could then occur in a different manner, leading to a different stereoisomer. Alternatively, a catalyst could facilitate the epimerization at one of the stereocenters, which is the change in the configuration of only one of several stereogenic centers in a molecule.
The specific conditions, such as temperature and the nature of the catalyst, will influence the rate and outcome of the isomerization process. Higher temperatures generally provide the necessary activation energy for these bond-breaking and bond-forming steps.
Conformational Analysis and Dynamics of 2,4 Diethyl 1 Methylcyclohexane
Chair Conformation and Ring Flipping Dynamics
The cyclohexane (B81311) ring predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. utexas.edupressbooks.pub In this conformation, the carbon-hydrogen bonds are oriented in two distinct ways: axial bonds are parallel to the principal axis of the ring, while equatorial bonds point outwards from the ring's equator. libretexts.org
The chair conformations of 2,4-diethyl-1-methylcyclohexane are not static; they undergo a rapid process of interconversion known as a ring flip or chair-chair interconversion. pressbooks.pubyoutube.com During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. pressbooks.pub This dynamic equilibrium is crucial for understanding the conformational preferences of the substituents. The energy barrier for the chair-chair interconversion in cyclohexane is approximately 10-11 kcal/mol (about 45 kJ/mol), which is low enough to allow for rapid interconversion at room temperature. pressbooks.pubvanderbilt.edu The transition state for this process is a high-energy, non-planar arrangement called a half-chair. msu.edu
Steric Interactions and Substituent Effects on Conformation
The relative stability of the different chair conformations of this compound is determined by the steric interactions of the methyl and ethyl substituents. Substituents generally prefer the more spacious equatorial position to avoid destabilizing steric strain. msu.edu
1,3-Diaxial Interactions
A primary source of steric strain in the chair conformation arises from 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the two axial hydrogen atoms (or other axial substituents) located on the same side of the ring at the C3 and C5 positions relative to the substituent at C1. chemistrysteps.comlibretexts.org This steric crowding destabilizes the conformation where the substituent is in the axial position. wikipedia.org The magnitude of this strain is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org
Conformational Preferences of Alkyl Groups
Both methyl and ethyl groups prefer the equatorial orientation to minimize 1,3-diaxial interactions. The A-value for a methyl group is approximately 1.7-1.8 kcal/mol (7.3-7.5 kJ/mol). wikipedia.orgoregonstate.edu The A-value for an ethyl group is very similar, around 1.75-1.8 kcal/mol (7.5 kJ/mol). oregonstate.edumasterorganicchemistry.com The ethyl group can rotate around its carbon-carbon single bond to orient the terminal methyl group away from the cyclohexane ring, thus minimizing additional steric strain. chemistrysteps.com The general order of steric bulk for alkyl groups is tert-butyl > isopropyl > ethyl ≈ methyl. masterorganicchemistry.com
Conformational Equilibria and Population Distribution
The relative populations of the two chair conformers at equilibrium can be calculated using the Gibbs free energy difference (ΔG°) between them. A larger energy difference results in a higher population of the more stable conformer. For instance, a ΔG° of 1.7 kcal/mol for methylcyclohexane (B89554) corresponds to approximately 95% of the molecules having the methyl group in the equatorial position at room temperature. masterorganicchemistry.com
To illustrate the conformational analysis, let's consider a hypothetical stereoisomer of this compound, for example, cis-1-methyl-cis-2,4-diethylcyclohexane. We would need to draw the two chair conformations, identify all the axial and equatorial substituents, and sum the steric strain for each.
Hypothetical Analysis of a cis,cis-2,4-diethyl-1-methylcyclohexane Isomer:
| Conformer | Axial Substituents | Equatorial Substituents | Estimated Strain Energy (kcal/mol) | Relative Stability |
| Chair A | 1-Me, 4-Et | 2-Et | (A(Me) + A(Et)) = 1.7 + 1.8 = 3.5 | Less Stable |
| Chair B | 2-Et | 1-Me, 4-Et | A(Et) = 1.8 | More Stable |
Note: This is a simplified analysis. A complete analysis would require considering all possible stereoisomers and potential gauche interactions between adjacent substituents.
Energy Profiles of Conformational Interconversions
The energy profile for the ring flip of this compound follows a similar path to that of cyclohexane itself, but the energies of the two chair conformations will be different due to the substituents. The energy diagram would show two energy minima corresponding to the two chair conformations, separated by energy barriers. The highest point on this energy profile is the half-chair transition state. msu.edu The relative depths of the two energy wells for the chair conformers are determined by the steric strain in each, as discussed previously. The more stable conformer will occupy the lower energy minimum, and the difference in these energy levels corresponds to the ΔG° for the conformational equilibrium.
Advanced Spectroscopic Techniques for Structural Elucidation of 2,4 Diethyl 1 Methylcyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the carbon-hydrogen framework. For a molecule like 2,4-Diethyl-1-methylcyclohexane, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals.
¹H NMR spectroscopy provides information on the chemical environment of each proton in a molecule. In this compound, the spectrum would be complex due to the overlapping signals of the cyclohexane (B81311) ring protons and the protons of the ethyl and methyl substituents. The chemical shifts (δ) are influenced by the electronic environment and the spatial arrangement of the atoms.
The expected regions for the proton signals would be:
Methyl Protons (CH₃): The protons of the C1-methyl group and the methyl groups of the two ethyl substituents would typically appear in the upfield region of the spectrum, approximately between δ 0.8 and 1.2 ppm. The C1-methyl group's exact shift would depend on its axial or equatorial position.
Methylene (B1212753) Protons (CH₂): The methylene protons of the two ethyl groups and the six methylene groups of the cyclohexane ring would resonate in a range from approximately δ 1.2 to 1.8 ppm. The diastereotopic nature of these protons in the chiral environment can lead to complex splitting patterns.
Methine Protons (CH): The protons at C1, C2, and C4 of the cyclohexane ring would have chemical shifts that are highly dependent on their stereochemistry (axial or equatorial). Axial protons are typically more shielded (lower δ) than their equatorial counterparts.
The coupling between adjacent non-equivalent protons would result in multiplets for most signals, providing valuable information about the connectivity of the molecule.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Ring CH | ~ 1.0 - 2.0 | Multiplet |
| C1-CH₃ | ~ 0.8 - 1.0 | Singlet or Doublet |
| Ethyl CH₂ | ~ 1.2 - 1.5 | Quartet or Multiplet |
Note: These are estimated values. Actual chemical shifts and multiplicities depend on the specific stereoisomer and the solvent used.
¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum compared to ¹H NMR. The chemical shifts in ¹³C NMR are sensitive to the local electronic structure and steric effects. For this compound, with a molecular formula of C₁₁H₂₂, the spectrum would show up to 11 distinct signals, depending on the symmetry of the particular stereoisomer. chemspider.com
The expected chemical shift regions are:
Methyl Carbons (CH₃): The carbons of the methyl groups would be the most shielded, appearing at the lowest chemical shifts, typically in the range of δ 10-25 ppm.
Methylene Carbons (CH₂): The methylene carbons of the cyclohexane ring and the ethyl groups would resonate in the approximate range of δ 25-45 ppm.
Methine Carbons (CH): The methine carbons (C1, C2, and C4) would appear further downfield, influenced by the degree of substitution, generally between δ 30-55 ppm.
Studies on substituted cyclohexanes have shown that the chemical shifts of ring carbons are significantly affected by the orientation (axial or equatorial) of the substituents. upenn.edu
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Ring CH | ~ 30 - 55 |
| Ring CH₂ | ~ 25 - 45 |
| C1-CH₃ | ~ 15 - 25 |
| Ethyl CH₂ | ~ 20 - 30 |
Note: These are estimated values based on analogous structures. upenn.educhemicalbook.com
For a molecule with the structural complexity of this compound, 2D NMR techniques are essential for definitive structural elucidation. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would show correlations between the methine and adjacent methylene protons on the cyclohexane ring, as well as between the methylene and methyl protons of the ethyl groups. This helps to piece together the hydrogen framework of the molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For example, it would definitively link the proton signal of the C1-methyl group to its corresponding carbon signal. youtube.com
Quantitative NMR (qNMR) can be used to determine the concentration or purity of a substance. dntb.gov.ua In the context of this compound, qNMR could be employed to:
Determine the relative amounts of different stereoisomers in a mixture, provided that some of their NMR signals are resolved.
Quantify the amount of the compound in a sample by integrating a well-resolved signal and comparing it to the integral of a known amount of an internal standard.
For accurate quantification, experimental parameters such as relaxation delays must be carefully optimized to ensure that all signals are fully relaxed between pulses, which is crucial for obtaining accurate integrals. dntb.gov.uasoton.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 154.29 g/mol . nih.gov
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). nih.gov This leads to the formation of a molecular ion (M⁺˙), which is a radical cation, and extensive fragmentation. The fragmentation pattern is characteristic of the compound's structure.
For this compound (M = 154), the EI mass spectrum would be expected to show a molecular ion peak at m/z 154, although its intensity might be low due to the instability of the radical cation in branched alkanes. libretexts.org The major fragmentation pathways for substituted cyclohexanes involve the cleavage of bonds at the points of substitution and ring fragmentation. aip.org
Expected fragmentation patterns include:
Loss of a Methyl Radical (·CH₃): Cleavage of the C1-methyl group would result in a fragment ion at m/z 139 ([M-15]⁺).
Loss of an Ethyl Radical (·C₂H₅): Cleavage of one of the ethyl groups (from C2 or C4) would lead to a prominent ion at m/z 125 ([M-29]⁺). This is often a favored fragmentation pathway for ethyl-substituted cycloalkanes.
Ring Cleavage: The cyclohexane ring can undergo various cleavage reactions. A common fragmentation involves the loss of an alkene through a retro-Diels-Alder-type reaction or other complex rearrangements, leading to a series of fragment ions in the lower mass range, typically with m/z values corresponding to CnH2n⁺ and CnH2n-1⁺ series (e.g., m/z 83, 69, 55, 41). libretexts.orgchromatographyonline.com
The relative abundance of these fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. For example, the position of the substituents would influence the relative probabilities of the different fragmentation pathways.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)
| m/z | Proposed Fragment | Formula of Loss |
|---|---|---|
| 154 | Molecular Ion [M]⁺˙ | - |
| 139 | [M - CH₃]⁺ | ·CH₃ |
| 125 | [M - C₂H₅]⁺ | ·C₂H₅ |
| 111 | [M - C₃H₇]⁺ | ·C₃H₇ |
| 97 | [M - C₄H₉]⁺ | ·C₄H₉ |
| 83 | [C₆H₁₁]⁺ | C₅H₁₁ |
| 69 | [C₅H₉]⁺ | C₆H₁₃ |
Note: These fragments are predicted based on general principles of alkane fragmentation. nist.govchromatographyonline.com
Interpretation of Characteristic Fragment Ions for Structural Insights
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. arcjournals.org In electron ionization (EI) mass spectrometry, the sample molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. chemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is a veritable fingerprint of the molecule, offering profound insights into its structure.
For alkanes and cycloalkanes, the molecular ion peak is often observed, though it may be of low intensity. libretexts.org The fragmentation of these compounds is typically governed by the cleavage of C-C bonds, with a preference for cleavage at branching points to form more stable secondary or tertiary carbocations. spectrabase.com
In the case of this compound (C₁₁H₂₂), with a molecular weight of 154.30 g/mol , the molecular ion peak (M+) would be expected at an m/z of 154. The fragmentation of this molecule would likely proceed through the loss of its alkyl substituents. The primary fragmentation pathways would involve the cleavage of the bonds connecting the methyl and ethyl groups to the cyclohexane ring.
Key predicted fragmentation pathways include:
Loss of a methyl group (•CH₃): This would result in a fragment ion with an m/z of 139 (154 - 15).
Loss of an ethyl group (•C₂H₅): This is a highly probable fragmentation, leading to a significant peak at m/z 125 (154 - 29). The stability of the resulting secondary carbocation would favor this fragmentation.
Loss of a propyl group (•C₃H₇): Cleavage of the ring can lead to the loss of larger fragments.
Loss of a butyl group (•C₄H₉): Further fragmentation of the ring or loss of an ethyl group and subsequent rearrangement can lead to various butyl fragments.
It is also common to observe fragment ions corresponding to the alkyl groups themselves, such as the ethyl cation at m/z 29. The fragmentation pattern of substituted cycloalkanes often includes a series of peaks separated by 14 mass units (CH₂), corresponding to the successive loss of methylene groups from the ring fragments. libretexts.org
Table 1: Predicted Prominent Fragment Ions for this compound
| m/z | Proposed Fragment | Comments |
| 154 | [C₁₁H₂₂]⁺• | Molecular Ion (M⁺•) |
| 139 | [M - CH₃]⁺ | Loss of a methyl group |
| 125 | [M - C₂H₅]⁺ | Loss of an ethyl group, likely a major fragment |
| 97 | [M - C₄H₉]⁺ | Loss of a butyl fragment (e.g., an ethyl group and part of the ring) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation or related isomer |
| 69 | [C₅H₉]⁺ | Pentenyl cation or cyclopentyl cation from ring fragmentation |
| 55 | [C₄H₇]⁺ | Butenyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. arcjournals.org While this compound is a simple alkane and lacks highly polar functional groups with strong, distinctive IR absorptions, its IR spectrum provides valuable confirmation of its hydrocarbon nature.
The IR spectrum of an alkane is characterized by absorptions due to C-H and C-C bond vibrations. vscht.cz The key absorption regions for this compound are:
C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes. Given the presence of methyl (CH₃) and methylene (CH₂) groups, multiple overlapping peaks would be expected in this region. Specifically, asymmetric and symmetric stretching of CH₂ groups typically appear around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. Asymmetric and symmetric stretching of CH₃ groups are found near 2960 cm⁻¹ and 2870 cm⁻¹, respectively.
C-H Bending: Absorptions due to C-H bending vibrations occur at lower wavenumbers. Methylene (CH₂) scissoring vibrations appear in the 1450-1485 cm⁻¹ range. Methyl (CH₃) asymmetric bending is observed around 1450-1460 cm⁻¹, while the symmetric "umbrella" bending mode for the methyl group gives a characteristic absorption near 1375 cm⁻¹.
The absence of significant absorptions in other regions of the IR spectrum is also highly informative. For instance, the lack of strong, broad peaks around 3200-3600 cm⁻¹ (O-H stretch), sharp peaks around 3300 cm⁻¹ (alkynyl C-H stretch), or strong peaks in the 1600-1800 cm⁻¹ region (C=O and C=C stretches) would confirm the absence of alcohol, alkyne, carbonyl, and alkene functionalities, respectively.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2960-2950 | Asymmetric C-H Stretch | -CH₃ | Strong |
| 2930-2920 | Asymmetric C-H Stretch | -CH₂- | Strong |
| 2875-2865 | Symmetric C-H Stretch | -CH₃ | Medium |
| 2855-2845 | Symmetric C-H Stretch | -CH₂- | Medium |
| 1470-1450 | C-H Bending (Scissoring) | -CH₂- | Medium |
| ~1460 | Asymmetric C-H Bending | -CH₃ | Medium |
| ~1375 | Symmetric C-H Bending (Umbrella) | -CH₃ | Medium |
Synergistic Application of Spectroscopic Methods for Definitive Structure Assignment
While mass spectrometry and infrared spectroscopy each provide crucial pieces of the structural puzzle, their combined application offers a much more definitive and robust structural elucidation. arcjournals.org This synergistic approach allows for cross-validation of the information obtained from each technique, leading to a confident assignment of the molecular structure.
For this compound, the process would unfold as follows:
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) could provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula as C₁₁H₂₂. This would confirm the elemental composition and the degree of unsaturation (which is one, corresponding to the cyclohexane ring).
Functional Group Identification and Confirmation: The IR spectrum would clearly indicate the presence of a saturated hydrocarbon by showing characteristic C-H and C-C vibrations and, importantly, the absence of absorptions for other functional groups. vscht.cz This aligns with the proposed alkane structure.
Structural Isomer Differentiation: Mass spectrometry is particularly useful for distinguishing between structural isomers. pressbooks.pub For example, while both this compound and its isomer, undecane, have the same molecular formula, their fragmentation patterns would be distinctly different. The presence of a cyclic structure in this compound would lead to characteristic fragment ions resulting from the loss of the alkyl substituents from the ring, such as the prominent m/z 125 peak. In contrast, straight-chain alkanes tend to show a series of fragment ions separated by 14 amu, corresponding to the loss of CH₂ units.
By integrating the data, a chemist can construct a comprehensive picture of the molecule. The IR spectrum confirms the compound is a saturated hydrocarbon, and the mass spectrum provides the molecular weight and key fragments that are consistent with the specific arrangement of the methyl and ethyl substituents on the cyclohexane ring. The observation of fragments corresponding to the loss of methyl (M-15) and ethyl (M-29) groups provides strong evidence for the presence of these substituents. The relative abundance of these fragments can also offer clues about the stability of the resulting carbocations and, by extension, the substitution pattern on the cyclohexane ring. Thus, the synergistic use of these two powerful spectroscopic methods provides a much higher degree of confidence in the final structural assignment of this compound than either technique could alone.
Theoretical and Computational Investigations of 2,4 Diethyl 1 Methylcyclohexane
Quantum Chemical Calculations
Quantum chemical calculations are methods that use quantum mechanics to compute the properties of molecules. These methods are essential for understanding the electronic structure and behavior of chemical compounds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Specific DFT studies for the geometry optimization and energy calculation of 2,4-diethyl-1-methylcyclohexane were not found in the performed searches.
In general, Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. In practice, various functionals are used within DFT to approximate the exchange-correlation energy, a key component of the total energy. These functionals allow for the calculation of optimized molecular geometries, which correspond to the lowest energy arrangement of atoms, as well as the total electronic energy of the molecule.
Ab Initio Methods (e.g., MP2, Coupled Cluster) for High-Accuracy Energetics
No specific high-accuracy energetics studies using ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) for this compound were identified in the literature search.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to add electron correlation effects to the Hartree-Fock theory, providing more accurate energies. Coupled Cluster (CC) methods are considered the "gold standard" in computational chemistry for their high accuracy in calculating molecular energies and properties, though they are computationally more demanding than DFT or MP2. These methods are often used to obtain benchmark energetic data for molecules.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
There were no specific molecular mechanics or dynamics simulation studies found for the conformational space exploration of this compound.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It treats atoms as spheres and bonds as springs, allowing for the rapid calculation of molecular geometries and energies. Molecular dynamics (MD) simulations use these principles to simulate the movement of atoms and molecules over time. These techniques are particularly useful for exploring the conformational space of flexible molecules like substituted cyclohexanes, identifying stable conformers, and understanding their dynamic behavior.
Prediction of Spectroscopic Parameters via Computational Methods
No studies were found that specifically predict the spectroscopic parameters of this compound using computational methods.
Computational chemistry methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and for identifying unknown compounds. DFT and other quantum chemical methods can calculate the magnetic shielding around nuclei to predict NMR spectra or the vibrational modes of a molecule to predict its infrared spectrum.
Computational Studies of Reaction Mechanisms and Transition States
The literature search did not yield any computational studies on the reaction mechanisms or transition states involving this compound.
Computational methods are powerful tools for investigating chemical reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy intermediates between reactants and products. This information provides insight into the reaction pathway, activation energies, and reaction rates. Methods like DFT are commonly employed to locate transition state geometries and to understand the electronic changes that occur during a chemical transformation.
Advanced Analytical Methodologies for 2,4 Diethyl 1 Methylcyclohexane
Gas Chromatography (GC) for Separation and Quantification
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like 2,4-diethyl-1-methylcyclohexane. The separation of its various diastereomers (cis/trans isomers) is achievable using high-resolution capillary columns.
Research Findings: The separation of geometric isomers of substituted cyclohexanes is highly dependent on the stationary phase of the GC column. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points and, to a lesser extent, their molecular shape. Due to the subtle differences in the boiling points of the diastereomers of this compound, a long capillary column with a thin film is often required to achieve baseline separation.
For instance, in the analysis of similar disubstituted cyclohexanes, it has been observed that trans isomers, which often have a more linear shape, may elute slightly earlier than the corresponding cis isomers. libretexts.org The quantification of each isomer is typically performed using a flame ionization detector (FID), which provides a response proportional to the mass of the hydrocarbon. An internal standard method is often employed to ensure high accuracy and precision in quantification. kelid1.ir
A standard test method for the analysis of cyclohexane (B81311) and its impurities, such as ASTM D7266, outlines the use of a methyl silicone-fused silica (B1680970) capillary column and a flame ionization detector. antpedia.com While this method is for cyclohexane purity, the principles are directly applicable to the analysis of substituted cyclohexanes like this compound. The system must have sufficient sensitivity to detect minor isomeric impurities. antpedia.com
Table 1: Illustrative GC Parameters for Isomer Separation of Alkylcyclohexanes
| Parameter | Value/Type |
|---|---|
| Column | Methyl silicone-fused silica capillary (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 50 °C (hold 5 min), ramp to 150 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
This table presents typical starting conditions for the GC analysis of substituted cyclohexanes; optimization would be required for the specific isomers of this compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Resolution
High-performance liquid chromatography (HPLC) is generally less suited for the analysis of non-polar, non-UV active compounds like saturated hydrocarbons. However, with the appropriate choice of stationary and mobile phases, and a suitable detector, isomer resolution is possible.
Research Findings: For non-polar compounds, reversed-phase HPLC is the most common approach. pharmaknowledgeforum.com This would involve a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase. glsciencesinc.com However, retaining and separating highly non-polar isomers of this compound can be challenging as they would elute very quickly with typical reversed-phase mobile phases like methanol/water or acetonitrile/water. researchgate.net
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane), can also be employed for the separation of geometric isomers. ru.ac.za The separation mechanism in normal-phase chromatography is based on the differential adsorption of the isomers onto the polar stationary phase, which can be effective for separating molecules with different steric arrangements.
A significant challenge in the HPLC analysis of this compound is detection. As it lacks a UV-absorbing chromophore, a standard UV detector is not viable. Alternative detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.
Table 2: Potential HPLC Approaches for Isomer Resolution
| HPLC Mode | Stationary Phase | Mobile Phase | Detector |
|---|---|---|---|
| Reversed-Phase | C18 or C8 | Acetonitrile/Tetrahydrofuran | RID or ELSD |
| Normal-Phase | Silica or Diol | Hexane/Isopropanol | RID or ELSD |
This table outlines potential starting points for developing an HPLC method for this compound isomer separation.
Chiral Chromatography for Enantiomeric Separation and Purity Determination
This compound possesses multiple chiral centers, leading to the existence of enantiomers. Chiral chromatography, particularly chiral gas chromatography, is the definitive method for the separation and quantification of these enantiomers.
Research Findings: The enantioseparation of non-functionalized hydrocarbons is a significant challenge in separation science. wiley.com It is achieved using chiral stationary phases (CSPs) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For volatile hydrocarbons, GC with CSPs based on modified cyclodextrins is the most effective technique. nih.govresearchgate.net
Derivatized cyclodextrins, such as those with alkyl or silyl (B83357) groups, are incorporated into polysiloxane stationary phases to create chiral capillary columns. gcms.cz The enantiorecognition is based on weak van der Waals forces and inclusion phenomena within the cyclodextrin (B1172386) cavity. nih.govresearchgate.net The choice of the specific cyclodextrin derivative and the GC conditions, particularly temperature, is crucial for achieving separation. Lower temperatures often enhance enantioselectivity.
For the enantiomeric separation of compounds like this compound, a column such as one containing a derivatized β- or γ-cyclodextrin would be a suitable starting point. The determination of enantiomeric purity is critical in fields where stereochemistry influences biological activity or material properties.
Table 3: Typical Conditions for Chiral GC Separation of Hydrocarbons
| Parameter | Value/Type |
|---|---|
| Column | Derivatized cyclodextrin chiral stationary phase (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |
| Carrier Gas | Hydrogen |
| Inlet Temperature | 220 °C |
| Oven Program | Isothermal at a low temperature (e.g., 40-80 °C) |
| Detector | Flame Ionization Detector (FID) |
This table illustrates typical conditions for the enantioselective GC analysis of chiral hydrocarbons. Method development is essential to optimize the separation of this compound enantiomers.
Coupled Techniques (e.g., GC-MS) for Comprehensive Analysis
For a comprehensive analysis, coupling gas chromatography with mass spectrometry (GC-MS) provides both separation and structural identification of the isomers of this compound.
Research Findings: In a GC-MS system, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and mass analysis. Electron ionization (EI) is the most common ionization technique used for hydrocarbons. jeolusa.com The resulting mass spectrum contains a molecular ion peak (M⁺) and a series of fragment ions that form a unique fragmentation pattern for each compound.
For saturated hydrocarbons like this compound, the molecular ion peak may be weak or absent in a 70 eV EI spectrum. shimadzu.com The fragmentation of cycloalkanes is characterized by the loss of alkyl side chains and the opening of the ring to form a series of carbocation fragments. youtube.com Common fragment ions for alkylcyclohexanes include those resulting from the loss of a methyl group (M-15), an ethyl group (M-29), and further fragmentation of the cyclohexane ring, leading to a series of characteristic ions at m/z values such as 83, 69, 55, and 41.
By comparing the retention times and mass spectra of the separated peaks with those of known standards or with library spectra, the different isomers of this compound can be identified and confirmed. For complex mixtures, GC-MS is an indispensable tool for positive identification. labmanager.com
Table 4: Expected Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Possible Fragment Identity |
|---|---|
| 154 | Molecular Ion (M⁺) |
| 139 | [M - CH₃]⁺ |
| 125 | [M - C₂H₅]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
This table lists the predicted major mass-to-charge ratios (m/z) for the fragmentation of this compound under electron ionization. The relative abundances of these fragments would be used for structural confirmation.
Chemical Reactivity and Environmental Transformation Studies of 2,4 Diethyl 1 Methylcyclohexane
Reaction Mechanisms as a Substrate
As a saturated cycloalkane, 2,4-diethyl-1-methylcyclohexane is generally unreactive towards many chemical reagents. However, under specific conditions, it can participate in reactions such as electrophilic addition (if unsaturated precursors are considered), elimination, and free-radical processes.
Electrophilic addition is a characteristic reaction of alkenes. While this compound itself is saturated, the corresponding cyclohexene (B86901) derivatives are key precursors and potential products of elimination reactions. The regioselectivity of electrophilic addition to a hypothetical 2,4-diethyl-1-methylcyclohexene would be governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
In the case of 1,2-diethyl-4-methylcyclohexene or other isomers, the addition of an electrophile like HBr would proceed via the most stable carbocation. For instance, in the addition to 1-methyl-2,4-diethylcyclohexene, protonation at C-2 would lead to a tertiary carbocation at C-1, which is more stable than the secondary carbocation that would be formed by protonation at C-1. The subsequent attack of the bromide ion would yield the corresponding alkyl halide. The stability of the possible carbocation intermediates dictates the major product.
Table 1: Predicted Products of Electrophilic Addition of HBr to Isomers of Diethyl-methyl-cyclohexene
| Starting Alkene Isomer | Predicted Major Product (based on carbocation stability) |
| 1-methyl-2,4-diethylcyclohexene | 1-bromo-1-methyl-2,4-diethylcyclohexane |
| 3,4-diethyl-1-methylcyclohexene | 4-bromo-3,4-diethyl-1-methylcyclohexane |
Elimination reactions, particularly the bimolecular (E2) mechanism, are highly stereospecific, requiring an anti-periplanar arrangement of the leaving group and a β-hydrogen. khanacademy.orglibretexts.orgchemistrysteps.com In substituted cyclohexanes, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions. khanacademy.orgyoutube.com This stereochemical constraint can significantly influence the regioselectivity of the reaction, sometimes leading to the formation of the less substituted alkene (Hofmann product) over the more substituted one (Zaitsev product). libretexts.org
For a derivative of this compound, such as a chloro or bromo-substituted version, the feasibility and outcome of an E2 elimination would depend on the stereochemistry of the leaving group and the availability of anti-periplanar axial β-hydrogens. The chair conformation of the cyclohexane (B81311) ring will dictate which hydrogens are accessible for elimination. The bulky ethyl and methyl groups will preferentially occupy equatorial positions to minimize steric strain, which in turn will influence the conformational equilibrium and the availability of conformers suitable for E2 elimination. khanacademy.org
For example, in a hypothetical (1R,2S,4R)-1-chloro-2,4-diethyl-1-methylcyclohexane, the chlorine atom would need to be in an axial position for an E2 reaction to occur. The rate and product of the reaction would then depend on which of the adjacent axial protons is removed by the base. The stability of the resulting alkene products would also play a role, but the stereoelectronic requirement for a trans-diaxial arrangement is often the dominant factor. libretexts.org
Free radical halogenation of alkanes typically proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.orgpurechemistry.org The regioselectivity of this reaction is determined by the stability of the radical intermediate formed during the hydrogen abstraction step. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. chemistrysteps.com
In the case of this compound, free radical bromination would be expected to be highly selective, favoring abstraction of the tertiary hydrogen at the C-1 position due to the formation of the most stable tertiary radical. youtube.comyoutube.com Chlorination is generally less selective than bromination and would likely yield a mixture of products resulting from the abstraction of tertiary, secondary, and primary hydrogens, with the tertiary product still being major but with significant amounts of other isomers. chemistrysteps.commasterorganicchemistry.com
Table 2: Predicted Major Products of Free Radical Halogenation of this compound
| Reaction | Predicted Major Product | Rationale |
| Bromination (Br₂, UV light) | 1-bromo-2,4-diethyl-1-methylcyclohexane | High selectivity for the most stable tertiary radical. youtube.comyoutube.com |
| Chlorination (Cl₂, UV light) | 1-chloro-2,4-diethyl-1-methylcyclohexane | Less selective, but still favors the most stable tertiary radical. chemistrysteps.commasterorganicchemistry.com |
This table is based on established principles of free radical halogenation and radical stability, as direct experimental results for this compound were not found in the searched literature.
Environmental Degradation Pathways
The environmental fate of this compound is of interest due to its potential presence in petroleum products. Its degradation in the environment can occur through photolytic and microbial processes.
The biodegradation of alkyl-substituted cyclohexanes has been the subject of several studies. nih.govnih.govresearchgate.net Generally, the microbial degradation of these compounds is initiated by the oxidation of the alkyl side chain. nih.govnih.gov Studies on n-alkylcyclohexanes have shown that bacteria can oxidize the terminal methyl group of the alkyl chain to a carboxylic acid, which is then further degraded via β-oxidation. nih.gov
For this compound, it is plausible that microbial degradation would commence with the oxidation of one of the ethyl groups or the methyl group. The presence of multiple alkyl substituents may lead to different initial oxidation pathways. Some microorganisms are capable of cleaving the cyclohexane ring itself, often following initial oxidation of the ring to form a ketone, which can then undergo a Baeyer-Villiger oxidation to a lactone. researchgate.net The specific metabolic pathway would be dependent on the microbial species present and the environmental conditions. Studies have shown that some microorganisms can utilize long-chain alkylcyclohexanes as their sole source of carbon and energy. nih.gov
Oxidative Transformation Mechanisms
The oxidative transformation of this compound, a substituted cycloalkane, is expected to proceed through mechanisms analogous to those established for other cycloalkanes, primarily involving free radical pathways. The presence of tertiary hydrogens at positions 1 and 4, and secondary hydrogens on the cyclohexane ring and ethyl groups, provides multiple sites for oxidative attack. The specific mechanisms can be influenced by the reaction conditions, such as the presence of catalysts, initiators (like light or heat), and the nature of the oxidant (e.g., molecular oxygen, hydroxyl radicals).
A common pathway for the oxidation of cycloalkanes is free radical autoxidation. rsc.org This process is a chain reaction that typically involves initiation, propagation, and termination steps. For this compound, the initiation would involve the abstraction of a hydrogen atom to form an alkyl radical. Due to the relative stability of the resulting radicals, the tertiary hydrogens at the C-1 and C-4 positions are preferential sites for abstraction compared to the secondary hydrogens on the ring and the ethyl substituents.
Once formed, the alkyl radical (R•) rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. The decomposition of the hydroperoxide can lead to the formation of an alkoxy radical (RO•), which can undergo further reactions such as hydrogen abstraction to form an alcohol or fragmentation of C-C bonds. The primary products expected from the oxidation of cyclohexane and its derivatives are cyclohexanol (B46403) and cyclohexanone (B45756). rsc.orgoup.com
In the context of atmospheric chemistry, the dominant oxidant is the hydroxyl radical (•OH). harvard.educopernicus.org The reaction of •OH with cycloalkanes is a significant removal pathway for these compounds from the atmosphere. nih.gov The initial step is the abstraction of a hydrogen atom from the cycloalkane, leading to the formation of a cycloalkyl radical and a water molecule. For this compound, this would again preferentially occur at the tertiary carbon centers. The resulting cycloalkyl radical reacts with O2 to form a peroxy radical. This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2), or with the hydroperoxy radical (HO2) to form a hydroperoxide.
The formed alkoxy radical is a key intermediate that can undergo several reaction pathways. nih.gov It can react with O2 to form a ketone and a hydroperoxy radical. Alternatively, it can isomerize through an internal hydrogen shift, which is particularly relevant for larger cycloalkoxy radicals. nih.gov This isomerization can lead to the formation of multifunctional compounds such as hydroxy ketones. nih.gov
Table 1: Potential Products from the Oxidative Transformation of this compound
| Reactant | Oxidant | Primary Intermediates | Potential Product Classes |
| This compound | O₂ (Autoxidation) | Alkyl radicals, Peroxy radicals, Hydroperoxides, Alkoxy radicals | Alcohols, Ketones, Hydroperoxides |
| This compound | •OH (Atmospheric) | Alkyl radicals, Peroxy radicals, Alkoxy radicals | Alcohols, Ketones, Hydroxy ketones, Cycloalkyl nitrates |
Microbial oxidation represents another potential transformation pathway. Certain microorganisms are capable of oxidizing alkyl-substituted cyclic hydrocarbons. nih.gov This process often involves the oxidation of the alkyl substituents, for instance, through ω-oxidation followed by β-oxidation, leading to the formation of cyclic acids. nih.gov
Research Frontiers and Future Perspectives on 2,4 Diethyl 1 Methylcyclohexane
Challenges in Asymmetric Synthesis of Multi-Substituted Cyclohexanes
The creation of multi-substituted cyclohexanes like 2,4-Diethyl-1-methylcyclohexane with specific, predetermined three-dimensional arrangements of its substituent groups—a process known as asymmetric synthesis—is a significant challenge for synthetic chemists. The cyclohexane (B81311) ring is not flat but exists in various conformations, with the "chair" conformation being the most stable. masterorganicchemistry.commsu.edu Substituents can occupy either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring) positions. msu.eduwikipedia.org The relative positions of the methyl and two ethyl groups in this compound can lead to a variety of stereoisomers, each with unique properties.
The primary challenge lies in controlling the stereochemistry at three distinct chiral centers. The development of stereoselective synthesis methods for polysubstituted cyclohexanes is an active area of research. nih.gov These reactions often involve sophisticated catalysts and reaction conditions to favor the formation of one stereoisomer over others. For a trisubstituted cyclohexane like this compound, achieving high diastereoselectivity and enantioselectivity is a formidable task. The interplay of steric and electronic effects of the substituents must be carefully managed to guide the formation of the desired isomer.
Advancements in Stereochemical Control and Prediction
Significant progress is being made in both the practical control and theoretical prediction of stereochemistry in cyclohexane systems. In disubstituted cyclohexanes, the general principle is that the most stable conformation will have the maximum number of bulky substituents in the more spacious equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. wikipedia.orgpressbooks.pub For this compound, the situation is more complex as the relative stabilities of the various possible chair conformations for each stereoisomer need to be considered.
Computational chemistry has emerged as a powerful tool for predicting the most stable conformations and the relative energies of different stereoisomers. acs.orgsapub.org By employing various levels of theory, researchers can model the intricate balance of forces within the molecule and predict the preferred arrangement of the substituents. These computational predictions can then guide synthetic efforts and help in the interpretation of experimental data.
Development of Integrated Spectroscopic and Computational Platforms
The precise characterization of the stereoisomers of this compound relies heavily on the integration of advanced spectroscopic techniques with computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the three-dimensional structure of molecules in solution. modgraph.co.uk For substituted cyclohexanes, ¹H and ¹³C NMR can distinguish between axial and equatorial protons and carbons, providing valuable information about the conformation of the ring and the orientation of the substituents. chemicalbook.comquora.comlibretexts.org
By combining experimental NMR data with computational predictions of chemical shifts and coupling constants for different possible stereoisomers, chemists can confidently assign the structure of the synthesized or isolated compound. acs.orgmodgraph.co.uk This integrated approach, where experimental results and theoretical calculations inform and validate each other, is becoming increasingly crucial for the unambiguous characterization of complex molecules like this compound.
Potential as a Model Compound for Fundamental Organic Chemical Research
While perhaps not a molecule with immediate large-scale industrial applications, this compound serves as an excellent model compound for fundamental research in organic chemistry. Its trisubstituted nature provides a platform to study the cumulative effects of multiple alkyl groups on the conformational preferences and reactivity of the cyclohexane ring.
For instance, studying the various stereoisomers of this compound can provide deeper insights into the subtle interplay of steric interactions that govern molecular shape. The relative energies of the different chair conformations can be experimentally determined and compared with high-level computational results, thereby refining our understanding of non-covalent interactions. Such fundamental knowledge is essential for the rational design of more complex molecules with specific desired properties.
Emerging Analytical Technologies for Complex Hydrocarbon Mixtures
Substituted cyclohexanes are common components of complex hydrocarbon mixtures such as petroleum and synthetic fuels. youtube.comnist.gov The detailed analysis of these mixtures is crucial for understanding their properties and for developing more efficient refining processes. Emerging analytical technologies are providing new ways to identify and quantify individual components in these complex matrices.
Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offer significantly enhanced separation power and sensitivity for resolving the numerous isomers of hydrocarbons present in petroleum fractions. alphalab.com Advanced mass spectrometry techniques, like field ionization mass spectrometry, are also being developed for the detailed analysis of saturated hydrocarbons. acs.org These advanced methods could potentially be used to identify and quantify the various stereoisomers of this compound in real-world samples, providing valuable information about their origin and formation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Diethyl-1-methylcyclohexane, and how can reaction conditions be optimized for yield?
- Synthetic Methods :
-
Catalytic Hydrogenation : Use cyclohexene derivatives with ethyl and methyl substituents under hydrogen gas (H₂) with palladium or platinum catalysts. Reaction temperatures (80–120°C) and pressure (1–5 atm) influence yield .
-
Grignard Reaction : React 1-methylcyclohexene with ethyl magnesium bromide, followed by acid quenching. Solvent choice (e.g., THF vs. diethyl ether) affects regioselectivity .
-
Optimization : Monitor reaction progress via GC-MS or TLC. Adjust catalyst loading (0.5–2 mol%) and reaction time (6–24 hrs) to balance yield and purity .
- Data Table : Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (5%) | 78 | 99.2 |
| Grignard Reaction | None | 65 | 97.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
